molecular formula C10H12 B11943144 Tetracyclo(5.3.0.02,6.03,10)dec-4-ene CAS No. 74963-96-5

Tetracyclo(5.3.0.02,6.03,10)dec-4-ene

Katalognummer: B11943144
CAS-Nummer: 74963-96-5
Molekulargewicht: 132.20 g/mol
InChI-Schlüssel: AYKVMHOCHHTHQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetracyclo(5.3.0.02,6.03,10)dec-4-ene is a polycyclic hydrocarbon with the molecular formula C10H12. It is a highly strained molecule due to its unique structure, which includes multiple fused rings. This compound is of interest in organic chemistry due to its unusual bonding and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tetracyclo(5.3.0.02,6.03,10)dec-4-ene typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of cyclopentadiene with a suitable dienophile under controlled conditions to form the desired polycyclic structure .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and specificity of the synthesis process. advancements in catalytic methods and high-pressure techniques have made it possible to produce this compound on a larger scale for research purposes .

Analyse Chemischer Reaktionen

Types of Reactions

Tetracyclo(5.3.0.02,6.03,10)dec-4-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, reduced hydrocarbons, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Tetracyclo(5.3.0.02,6.03,10)dec-4-ene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and stability of strained polycyclic hydrocarbons.

    Biology: Research is ongoing to explore its potential as a scaffold for designing biologically active molecules.

    Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the synthesis of advanced materials and polymers with unique properties.

Wirkmechanismus

The mechanism of action of Tetracyclo(5.3.0.02,6.03,10)dec-4-ene involves its interaction with various molecular targets and pathways. The compound’s strained structure allows it to participate in unique chemical reactions, such as transannular interactions and intramolecular rearrangements. These reactions can lead to the formation of highly reactive intermediates, which can further react to form stable products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tetracyclo(5.3.0.02,6.03,10)dec-4-ene is unique due to its specific ring structure and the resulting strain, which imparts unique reactivity and stability characteristics. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for designing novel molecules with specific properties .

Eigenschaften

CAS-Nummer

74963-96-5

Molekularformel

C10H12

Molekulargewicht

132.20 g/mol

IUPAC-Name

tetracyclo[5.3.0.02,6.03,10]dec-4-ene

InChI

InChI=1S/C10H12/c1-2-6-8-4-3-7-5(1)9(6)10(7)8/h1-2,5-10H,3-4H2

InChI-Schlüssel

AYKVMHOCHHTHQN-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C3C=CC4C1C2C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.